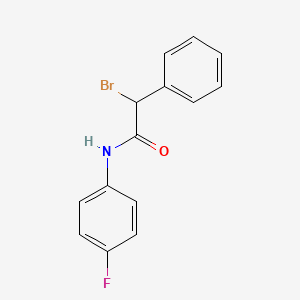

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide

Description

N1-(4-Fluorophenyl)-2-bromo-2-phenylacetamide is a halogenated acetamide derivative featuring a fluorophenyl group at the N1 position and a brominated phenyl moiety at the acetamide backbone. These studies suggest that the compound’s bromine and fluorine substituents likely influence its steric, electronic, and intermolecular interactions, as observed in structurally similar molecules.

Properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-13(10-4-2-1-3-5-10)14(18)17-12-8-6-11(16)7-9-12/h1-9,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJOWVETFFJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381718 | |

| Record name | N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680213-42-7 | |

| Record name | N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide typically involves the bromination of 2-phenylacetamide followed by the introduction of the 4-fluorophenyl group. One common method includes:

Bromination: 2-phenylacetamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-2-phenylacetamide.

Substitution: The brominated intermediate is then reacted with 4-fluoroaniline under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Industrial Chemistry: Used in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituent Effects on Molecular Geometry

- Steric Hindrance and Planarity: Fluorophenyl groups at the N1 position, as seen in 2-(4-bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide (), induce nonplanar conformations due to steric repulsion between the fluorine-substituted aromatic ring and adjacent groups . This contrasts with non-fluorinated analogs like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (), which adopt planar configurations unless steric bulk is introduced. Key Observation: The 4-fluorophenyl group in N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide may distort the molecular planarity, affecting crystallinity and solubility .

Halogenation Patterns and Electronic Properties

- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine.

- Fluorine’s Electron-Withdrawing Effects :

Fluorine substituents, as in 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (), reduce electron density at the aromatic ring, altering reactivity and binding affinities in biological systems .

Antimicrobial Activity

N-Substituted 2-phenylacetamides, such as 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (), demonstrate structural similarities to benzylpenicillin’s lateral chain, correlating with antimicrobial properties . While direct data for the target compound are unavailable, its bromine and fluorine substituents may enhance membrane permeability or target binding, as seen in related molecules.

Anion Transport Potential

Catechol-derived acetamides (e.g., N1-[acetylamino]phenyl]acetamide, ) exhibit anion transport capabilities via hydrogen bonding. The fluorine and bromine in this compound could modulate this activity by altering lipophilicity and anion affinity .

Physicochemical Properties: Comparative Data

Biological Activity

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H12BrFNO

- Molecular Weight : 308.145 g/mol

- CAS Number : [Not provided in the search results]

The compound features a phenylacetamide backbone with a fluorine and bromine substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-bromoacetophenone under specific conditions to yield the target compound. The synthesis pathway can be optimized to enhance yield and purity.

Anticancer Activity

Several studies have reported on the anticancer properties of similar phenylacetamide derivatives. For instance, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have shown significant cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells. Notably, compounds with nitro substituents exhibited higher cytotoxicity compared to those with methoxy groups .

In a comparative study, this compound demonstrated promising activity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The presence of halogen atoms (fluorine and bromine) is thought to enhance the compound's interaction with cellular targets.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC3 | 52 |

| Imatinib | PC3 | 40 |

| N1-(4-nitrophenyl)-2-bromo-2-phenylacetamide | MCF-7 | 100 |

Antimicrobial Activity

Research has also indicated that derivatives similar to this compound possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several phenylacetamide derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups like fluorine significantly improved anticancer activity compared to their unsubstituted counterparts. The study highlighted the importance of molecular modifications in enhancing therapeutic effects .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial resistance patterns exhibited by derivatives of phenylacetamides. The study revealed that certain compounds demonstrated not only bactericidal effects but also reduced biofilm formation in pathogenic strains, suggesting potential applications in treating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Compounds interact with cellular pathways involved in growth regulation.

- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.